

Etidronate Disodium: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Etbicythionat*

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This document provides an in-depth technical overview of the chemical properties, structure, and analytical methodologies for etidronate disodium. As a first-generation bisphosphonate, etidronate disodium serves as a crucial compound in the management of bone metabolism disorders. Its mechanism of action is centered on the inhibition of bone resorption.^{[1][2]} This guide consolidates key data and experimental protocols to support ongoing research and development efforts.

Chemical and Physical Properties

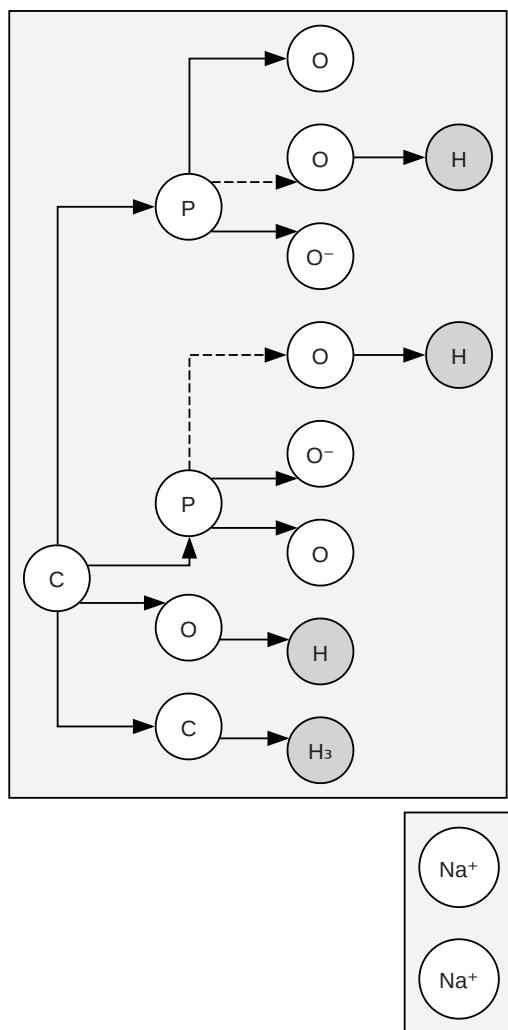
Etidronate disodium is the disodium salt of (1-hydroxyethylidene) diphosphonic acid.^[3] It presents as a white, crystalline, solid powder that is highly soluble in water.^{[3][4][5]} The compound is known for its ability to chelate divalent metal ions and its high affinity for hydroxyapatite crystals in bone tissue.^{[1][4]}

Table 1: Physicochemical Properties of Etidronate Disodium

Property	Value	Reference(s)
IUPAC Name	disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate	[1]
Molecular Formula	C ₂ H ₆ Na ₂ O ₇ P ₂	[1][5][6]
Molecular Weight	249.99 g/mol (anhydrous basis)	[5][6]
CAS Number	7414-83-7	[5][6]
Appearance	White Crystalline Solid	[4][5]
Melting Point	>300 °C	
Solubility in Water	Highly soluble; ≥10 mg/mL	[3]
pH (1% solution)	4.2 - 5.2	[7]
Stereochemistry	Achiral	[8]

Chemical Structure

Etidronate disodium is characterized by a P-C-P backbone, a defining feature of bisphosphonates. This structure is analogous to the endogenous pyrophosphate (P-O-P) but is resistant to enzymatic hydrolysis, contributing to its stability and therapeutic efficacy.[1] The central carbon atom is bonded to a hydroxyl group, a methyl group, and two phosphonate groups. The negative charges on the phosphonate groups are neutralized by two sodium ions. [1][4]

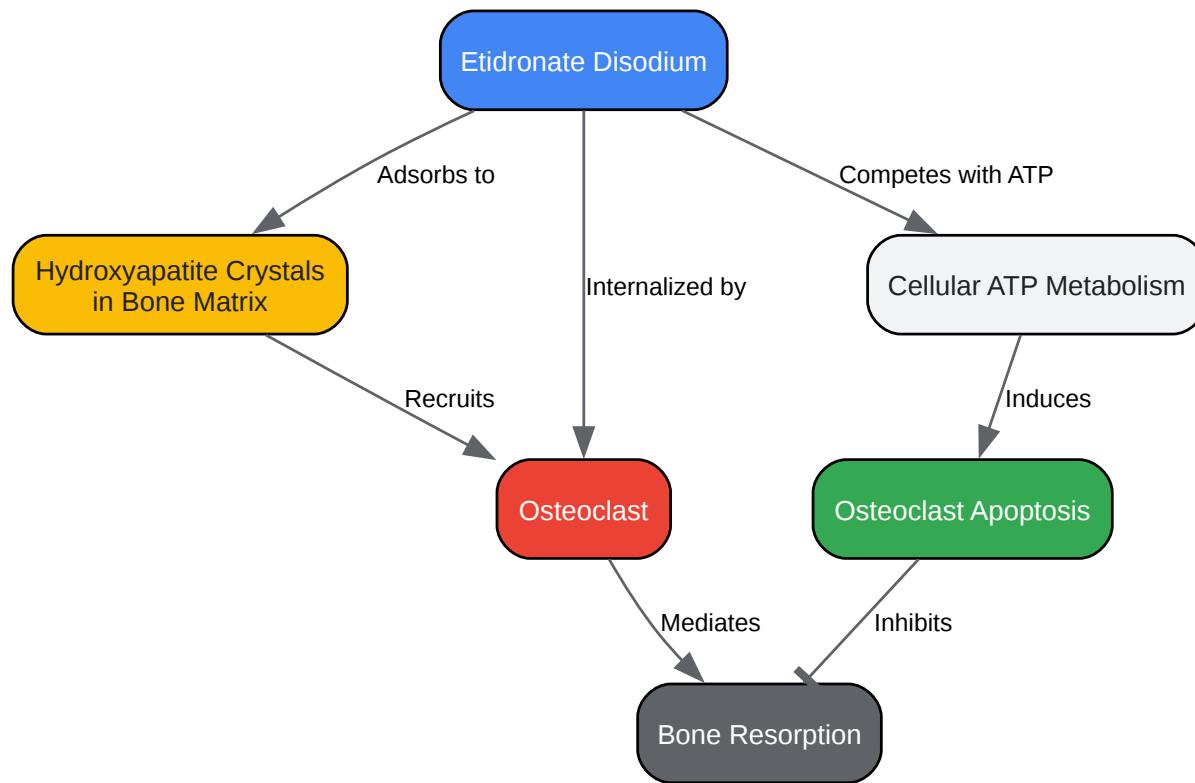


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Caption: Chemical structure of Etidronate Disodium.

Mechanism of Action

Etidronate disodium's primary therapeutic effect is the inhibition of bone resorption. It adsorbs to hydroxyapatite crystals, particularly at sites of active bone turnover, and inhibits both their formation and dissolution.^{[3][9]} This action reduces the number of osteoclasts, the cells responsible for bone breakdown.^[1] It is proposed that non-nitrogenous bisphosphonates like etidronate may compete with adenosine triphosphate (ATP) in the cellular energy metabolism of osteoclasts, ultimately leading to their apoptosis.^[1]

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Caption: Proposed mechanism of action for Etidronate Disodium.

Experimental Protocols

Synthesis and Purification

A common manufacturing process for the active pharmaceutical ingredient, etidronic acid, involves the reaction of phosphorous acid with acetic acid, followed by the introduction of acetic anhydride.^[4]

- Reaction Mixture Preparation: Phosphorous acid is premixed with acetic acid to form a solution (e.g., 50 wt%). A typical molar ratio is 1.36:1 of acetic acid to phosphorous acid.^[4]

- Reaction: Acetic anhydride is continuously metered into a stream of the phosphorous acid-acetic acid mixture. A molar ratio of approximately 1.33 moles of acetic anhydride per mole of phosphorous acid is used.[4]
- Crystallization: The resulting solution is cooled, often via a heat exchanger, and passed into a crystallizer with agitation to induce the crystallization of ethane-1-hydroxy-1,1-diphosphonic acid (etidronic acid).[4]
- Isolation: The slurry is filtered, and the crystals are recovered and dried.[4]
- Salt Formation: To produce etidronate disodium, the purified etidronic acid is neutralized with a stoichiometric amount of sodium hydroxide.[4]
- Purification: A patented method for isolating pharmaceutically grade etidronate disodium involves creating a liquid-liquid dispersion of an aqueous organic phase and an aqueous phase containing the salt. Vigorous mixing at a controlled temperature (0-30°C) followed by separation of coarse and fine particle fractions yields a product with good flowability and high bulk density.[10]

Analytical Methodologies

Due to the absence of a UV chromophore, direct spectrophotometric analysis of etidronate is challenging.[11][12] Therefore, various direct and indirect methods have been developed.

High-Performance Liquid Chromatography (HPLC)

- Method 1: Reversed-Phase with Indirect UV Detection
 - Principle: This method introduces a UV-absorbing compound (probe) into the mobile phase. When the non-chromophoric etidronate elutes, it causes a decrease in the background absorbance, resulting in a negative peak that can be quantified.[13][14]
 - Column: Hypersil BDS C8 (5 µm, 150 mm × 4.6 mm i.d.).[13]
 - Mobile Phase: A mixture of aqueous formate buffer (pH 3, 5 mM) and methanol (80:20 v/v). Sodium salicylate is added as the probe.[13]
 - Flow Rate: 0.8 mL/min.[13]

- Detection: Indirect UV detection by monitoring the decrease in absorbance at 210 nm.[13] [14]
- Linearity: The method has shown linearity over a concentration range of 50-300 µg/mL. [14]
- Method 2: Mixed-Mode Chromatography with Charged Aerosol Detection (CAD)
 - Principle: This stability-indicating method uses a mixed-mode column for enhanced separation of etidronate from its impurities, coupled with a universal detector (CAD) that does not require a chromophore.[11]
 - Column: Mixed-mode column (specifics depend on the application).
 - Detection: Charged Aerosol Detector (CAD).[11]
 - Validation: The method is validated for specificity, linearity, accuracy, precision, and sensitivity.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- Principle: A highly sensitive and specific method for quantifying etidronate in biological matrices like plasma and urine.[9]
- Instrumentation: API 5000 LC-MS/MS system or equivalent.
- Ionization: Electrospray Ionization (ESI) in negative ion mode.[9]
- Detection: Multiple Reaction Monitoring (MRM).[9]
- Transitions: The monitored ion transition for etidronate is m/z 205 → 63. A deuterated internal standard ($^{13}\text{C}_2\text{H}_3$ Etidronate disodium, m/z 209 → 63) is often used for quantification.[9]
- Linearity: The method demonstrates a quadratic regression over a concentration range of 50 ng/mL to 5000 ng/mL in plasma and urine.[9]

Ion Chromatography (IC)

- Principle: This method separates etidronate based on its ionic characteristics and is suitable for analysis in pharmaceutical dosage forms.[15]
- Detection: Indirect UV detection is commonly employed.[15]
- Application: Determination of etidronate disodium in tablets.[15]

UV-Visible Spectrophotometry (Indirect)

- Principle: Based on the formation of a colored complex between etidronate and a metal ion, which can then be quantified.
- Reagent: Ferric chloride (FeCl_3).[12]
- Procedure: Etidronate is complexed with a ferric chloride solution.
- Detection: The absorbance of the resulting complex is measured at 300 nm.[12]
- Linearity: The approach is linear over a concentration range of 5.0–50.0 $\mu\text{g/mL}$.[12]
- Alternative Reagent: Copper (II) ions can also be used to form a complex for spectrophotometric analysis.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Application: Used for purity assessment (assay $\geq 97\%$) and structural confirmation.

Infrared (IR) Spectroscopy

- Application: Used for identification purposes. The IR spectrum of a sample is compared against a reference standard (e.g., USP Etidronate Disodium RS).[7]
- Preparation: The specimen is recrystallized from water, dried, and prepared as a mineral oil dispersion.[7]

X-Ray Powder Diffraction (XRPD) and Thermal Analysis

- Principle: These techniques are used to investigate the physical properties of different crystalline and amorphous forms of etidronate disodium.[17]
- Findings: Studies on disodium etidronate tetrahydrate (form I) have shown that upon heating, it dehydrates and transforms into an amorphous form, followed by crystalline forms II and III. [17] This information is critical for controlling the solid-state form during manufacturing.[17] [18]

Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

- Principle: A specialized technique used to probe the local electronic structure around the phosphorus atoms.[17]
- Application: XANES has been successfully applied to identify and differentiate between the various crystal forms of disodium etidronate, offering a promising alternative method for solid-state evaluation.[17]

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